2-cyclopropyl-4-(difluoromethyl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine
Description
This compound features a pyrimidine core substituted at the 2-position with a cyclopropyl group, at the 4-position with a difluoromethyl group, and at the 6-position with a piperazine ring linked to a 4-methylpyrimidin-2-yl moiety. The cyclopropyl group enhances conformational rigidity, while the difluoromethyl group may improve metabolic stability and lipophilicity . The piperazine-pyrimidine linkage is a common pharmacophore in drug design, often contributing to binding affinity and selectivity .
Properties
IUPAC Name |
2-cyclopropyl-4-(difluoromethyl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N6/c1-11-4-5-20-17(21-11)25-8-6-24(7-9-25)14-10-13(15(18)19)22-16(23-14)12-2-3-12/h4-5,10,12,15H,2-3,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPIJJUWQNCZBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C3=NC(=NC(=C3)C(F)F)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substitution at the Piperazine-Linked Pyrimidine Moiety
Key Analog :
- 2-Cyclopropyl-4-(difluoromethyl)-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine Structural Difference: The 4-methylpyrimidin-2-yl group in the target compound is replaced with a 5-fluoropyrimidin-2-yl group.
Pyrimidine Core Modifications
Examples from Neurotensin Receptor Agonist Research :
- 2-Cyclopropyl-6-methoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrido[3,4-d]pyrimidine
- 2-Cyclopropyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrido[2,3-d]pyrimidine
- Structural Differences: These analogs replace the difluoromethyl group with methoxy or fused pyrido-pyrimidine cores.
- Implications: The methoxy groups may increase polarity, reducing membrane permeability compared to the difluoromethyl-substituted target. The pyrido-pyrimidine scaffold could alter π-π stacking interactions in receptor binding .
Piperazine-Linked Triazine Derivatives
Example: 4-[4-[4-[2-Amino-4-(difluoromethyl)pyrimidin-5-yl]-6-morpholino-1,3,5-triazin-2-yl]piperazin-1-yl]-4-oxobutanamide (WJ111-11)
- Structural Differences: The pyrimidine core is replaced with a triazine ring, and a morpholino group is introduced.
- Implications: The triazine core may enhance binding to ATP pockets in kinases, while the morpholino group improves solubility. However, increased molecular weight and complexity could reduce bioavailability compared to the simpler pyrimidine-based target .
Substituent Effects on Pharmacokinetics
Table 1: Structural Comparison of Key Analogs
Research Findings and Implications
- Target Compound Advantages :
- The cyclopropyl group’s rigidity may improve binding entropy, while the difluoromethyl group balances hydrophobicity and metabolic resistance.
- The 4-methylpyrimidin-2-yl-piperazine moiety likely contributes to selective interactions with receptors or enzymes, avoiding off-target effects seen in methoxyphenyl analogs .
- Limitations :
- Compared to triazine derivatives (e.g., WJ111-11), the target compound’s simpler structure may limit potency in kinase inhibition but offers better synthetic accessibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
